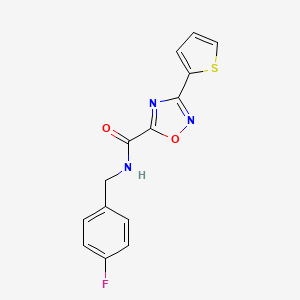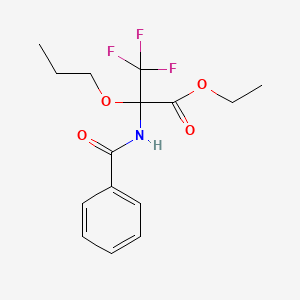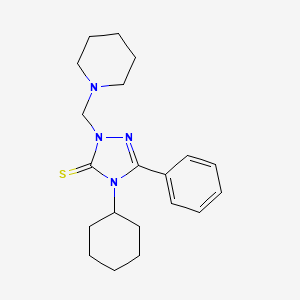
N-(4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles
Preparation Methods
The synthesis of N-(4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide typically involves the reaction of 4-fluorobenzylamine with 2-thiophenecarboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile for several hours.
Chemical Reactions Analysis
N-(4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl moiety, using reagents such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promising activity as an antimicrobial, antifungal, and anticancer agent. It has been investigated for its potential to inhibit the growth of various bacterial and fungal strains, as well as its cytotoxic effects on cancer cell lines.
Agriculture: The compound has been explored for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Materials Science: The compound has been studied for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death. For its anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation.
Comparison with Similar Compounds
N-(4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide can be compared with other similar compounds such as:
N-(4-fluorobenzyl)-N-[(5-methyl-2-thienyl)methyl]amine: This compound shares a similar fluorobenzyl and thienyl structure but differs in the presence of an amine group instead of the oxadiazole ring.
N-(4-fluorobenzyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: This compound contains a pyrazolo[1,5-a]pyrimidine ring system instead of the oxadiazole ring, and a trifluoromethyl group, which may impart different biological activities.
The uniqueness of this compound lies in its specific oxadiazole ring structure, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H10FN3O2S |
|---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C14H10FN3O2S/c15-10-5-3-9(4-6-10)8-16-13(19)14-17-12(18-20-14)11-2-1-7-21-11/h1-7H,8H2,(H,16,19) |
InChI Key |
QYSNHRPXOFXTMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)C(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![14-[(2-chlorophenyl)methyl]-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B11490618.png)
![N-[(2-chlorophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B11490625.png)



![Ethyl 4-({3-ethoxy-2-[(ethoxycarbonyl)amino]-1,1,1-trifluoro-3-oxopropan-2-yl}amino)benzoate](/img/structure/B11490640.png)

![4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B11490650.png)
![Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[(2-methoxyphenyl)amino]-, ethyl ester](/img/structure/B11490658.png)

![1-[4-(Adamantan-1-YL)piperazin-1-YL]-2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethan-1-one](/img/structure/B11490682.png)
![N-(2-methylsulfanylphenyl)-2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]acetamide](/img/structure/B11490683.png)
![3-Benzyl-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B11490687.png)
![N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-2-cyclobutylacetamide](/img/structure/B11490692.png)
